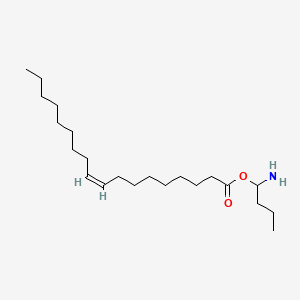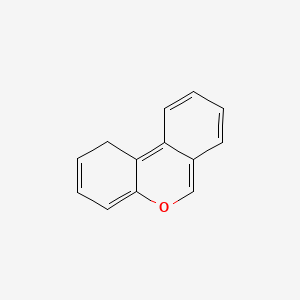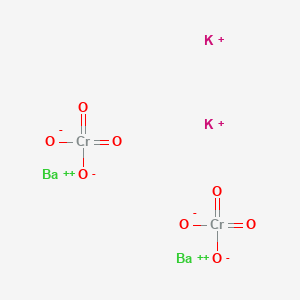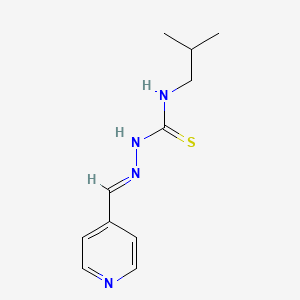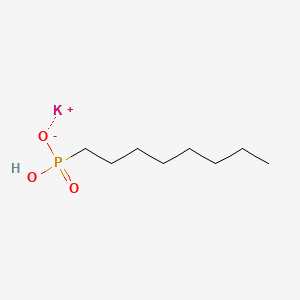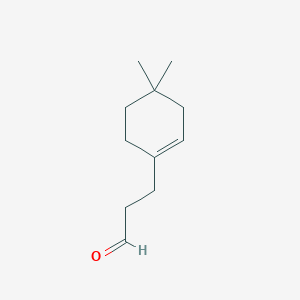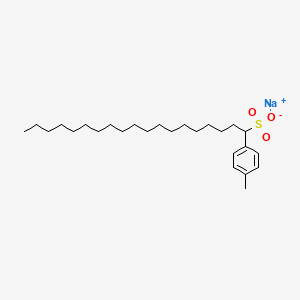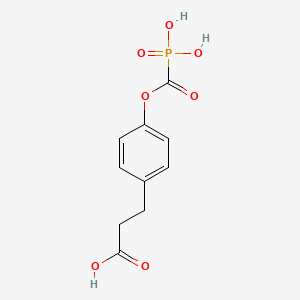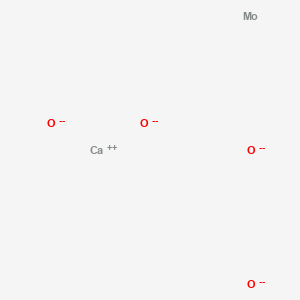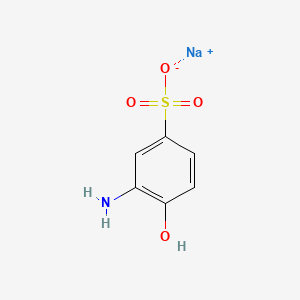
2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound’s unique structure, which includes a chloro and dimethylphenylcarbamoyl group, makes it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Suzuki–Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid primarily involves its role as a boronic acid reagent. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical reactions. The compound’s molecular targets include enzymes and receptors that contain diol groups, which can interact with the boronic acid moiety.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid compound that lacks the chloro and dimethylphenylcarbamoyl groups.
4-Chlorophenylboronic acid: Similar to 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid but lacks the dimethylphenylcarbamoyl group.
3,4-Dimethylphenylboronic acid: Lacks the chloro and carbamoyl groups.
Uniqueness
This compound is unique due to its combination of functional groups, which provide it with distinct reactivity and selectivity in chemical reactions. The presence of the chloro and dimethylphenylcarbamoyl groups enhances its ability to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry.
Properties
CAS No. |
1449134-31-9 |
|---|---|
Molecular Formula |
C15H15BClNO3 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
[2-chloro-5-[(3,4-dimethylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BClNO3/c1-9-3-5-12(7-10(9)2)18-15(19)11-4-6-14(17)13(8-11)16(20)21/h3-8,20-21H,1-2H3,(H,18,19) |
InChI Key |
PJUUEWCLGDEXAQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




